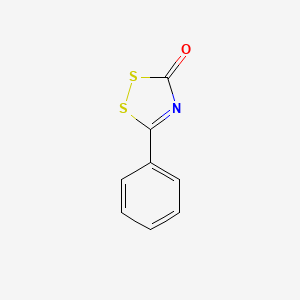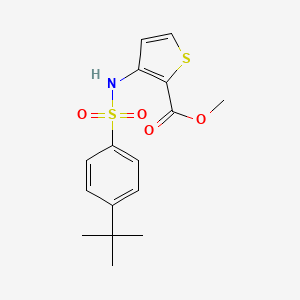![molecular formula C10H9FN2O2 B8698354 6-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 78755-95-0](/img/structure/B8698354.png)
6-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the benzodiazepine core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene ring and a diazepine precursor.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Cyclization: The cyclization step involves forming the diazepine ring, which can be facilitated by using catalysts such as palladium or copper.
Methylation: The methyl group is introduced at the 4th position using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. By binding to specific sites on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anxiolytic effects commonly associated with benzodiazepines.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: A benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
6-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross the blood-brain barrier and increasing its potency.
Propiedades
Número CAS |
78755-95-0 |
|---|---|
Fórmula molecular |
C10H9FN2O2 |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
6-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C10H9FN2O2/c1-13-5-8(14)12-7-4-2-3-6(11)9(7)10(13)15/h2-4H,5H2,1H3,(H,12,14) |
Clave InChI |
NJLZFBSRXZEKNR-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)NC2=C(C1=O)C(=CC=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline](/img/structure/B8698291.png)
![2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine](/img/structure/B8698305.png)



![Methanesulfonamide, N-[3-[(4S)-4-(3,3-dimethylbutyl)-4-[[(2,6-dimethylphenyl)methyl]amino]-3,4-dihydro-1-hydroxy-3-oxo-2-naphthalenyl]-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl]-](/img/structure/B8698332.png)
![methyl 2-[(2-aminophenyl)sulfanylmethyl]benzoate](/img/structure/B8698336.png)

